molecular formula C16H18ClN3O B14389192 (1-Chloro-4-methylisoquinolin-3-yl)(4-methylpiperazin-1-yl)methanone CAS No. 89929-00-0

(1-Chloro-4-methylisoquinolin-3-yl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B14389192
CAS No.: 89929-00-0
M. Wt: 303.78 g/mol
InChI Key: FUTOVCUNPYZVNM-UHFFFAOYSA-N
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Description

(1-Chloro-4-methylisoquinolin-3-yl)(4-methylpiperazin-1-yl)methanone is a chemical compound with the molecular formula C15H18ClN3O It is known for its unique structure, which combines an isoquinoline derivative with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chloro-4-methylisoquinolin-3-yl)(4-methylpiperazin-1-yl)methanone typically involves the reaction of 1-chloro-4-methylisoquinoline with 4-methylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

1-chloro-4-methylisoquinoline+4-methylpiperazineThis compound\text{1-chloro-4-methylisoquinoline} + \text{4-methylpiperazine} \rightarrow \text{this compound} 1-chloro-4-methylisoquinoline+4-methylpiperazine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

(1-Chloro-4-methylisoquinolin-3-yl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorine atom in the isoquinoline ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

(1-Chloro-4-methylisoquinolin-3-yl)(4-methylpiperazin-1-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Chloro-4-methylisoquinolin-3-yl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1-Chloroisoquinolin-3-yl)(4-methylpiperazin-1-yl)methanone
  • (1-Chloro-4-methylisoquinolin-3-yl)(piperazin-1-yl)methanone
  • (1-Chloro-4-methylisoquinolin-3-yl)(4-ethylpiperazin-1-yl)methanone

Uniqueness

(1-Chloro-4-methylisoquinolin-3-yl)(4-methylpiperazin-1-yl)methanone is unique due to its specific combination of an isoquinoline derivative and a piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

89929-00-0

Molecular Formula

C16H18ClN3O

Molecular Weight

303.78 g/mol

IUPAC Name

(1-chloro-4-methylisoquinolin-3-yl)-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C16H18ClN3O/c1-11-12-5-3-4-6-13(12)15(17)18-14(11)16(21)20-9-7-19(2)8-10-20/h3-6H,7-10H2,1-2H3

InChI Key

FUTOVCUNPYZVNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C2=CC=CC=C12)Cl)C(=O)N3CCN(CC3)C

Origin of Product

United States

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